molecular formula C18H22N4O4S B2646186 N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 900010-00-6

N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2646186
M. Wt: 390.46
InChI Key: YEJAODGUAKVFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, often using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances, its reactivity, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Antidepressant Activity

Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed potential antidepressant activity. These compounds were synthesized and evaluated, demonstrating a significant reduction in immobility time in animal models, suggesting potential therapeutic utility as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Antitumor Agents

A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential for developing new antitumor agents based on thiophene and pyrazole derivatives (Gomha, Edrees, & Altalbawy, 2016).

Anti-Inflammatory and Anticancer Properties

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the versatility of such compounds in medicinal chemistry, offering pathways for developing therapeutic agents (Küçükgüzel et al., 2013).

Corrosion Inhibition

Bipyrazolic compounds have shown efficacy as corrosion inhibitors for pure iron in acidic media. This application is crucial for protecting industrial materials, demonstrating the compound class's utility beyond biomedical applications (Chetouani et al., 2005).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves predicting or suggesting further studies, potential applications, or synthesis methods for the compound.


properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAODGUAKVFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.